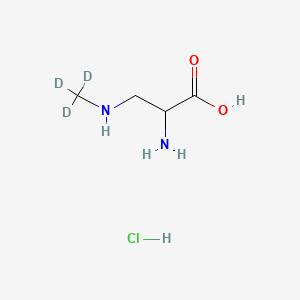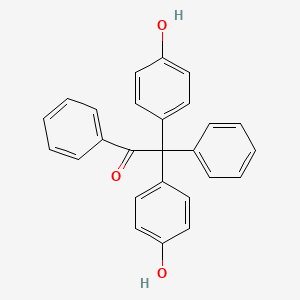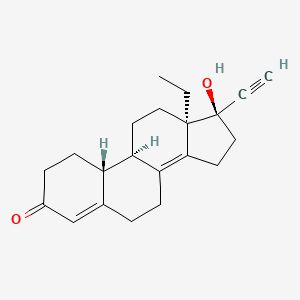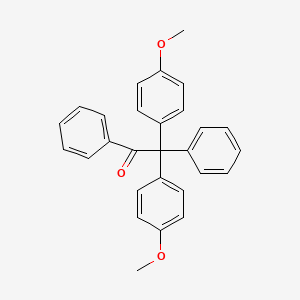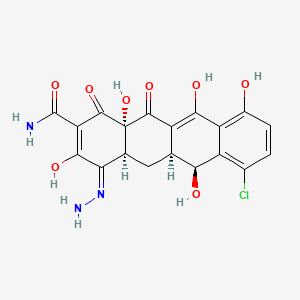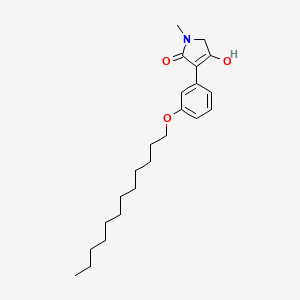![molecular formula C12H20N2 B588330 3-[2-(Diethylamino)ethyl]aniline CAS No. 932394-03-1](/img/structure/B588330.png)
3-[2-(Diethylamino)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of anilines, including “3-[2-(Diethylamino)ethyl]aniline”, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves replacing a carbon-hydrogen (C–H) bond with a carbon-nitrogen (C–N) bond . Another method involves the use of palladium-catalyzed reactions .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . “3-[2-(Diethylamino)ethyl]aniline” is a secondary amine as it has two alkyl groups attached to the nitrogen atom .Chemical Reactions Analysis
Anilines, including “3-[2-(Diethylamino)ethyl]aniline”, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are also precursors for one of the two monomers needed to produce polyurethane materials .Scientific Research Applications
Biochemical Research
3-Amino-N,N-diethyl-benzeneethanamine: is recognized for its role in biochemical research due to its properties as an aromatic amine . It serves as a fundamental building block in the synthesis of various biochemical compounds. Its structure allows for the introduction of the diethylaminoethyl group into larger molecules, which can be crucial for studying receptor-ligand interactions in pharmacological research.
Antineoplastic Agent Synthesis
This compound has potential applications in the synthesis of antineoplastic agents . The presence of the amino group makes it a candidate for creating novel compounds that could interfere with the growth and proliferation of cancer cells. Research in this area focuses on developing targeted therapies that are more effective and have fewer side effects than current treatments.
Material Science
In material science, 3-Amino-N,N-diethyl-benzeneethanamine can be used to synthesize new polymeric materials . Its ability to act as a monomer or a cross-linking agent can lead to the creation of polymers with unique electrical, mechanical, and thermal properties, which are valuable for various industrial applications.
Organic Synthesis
The compound is a versatile intermediate in organic synthesis . It can be utilized to construct complex organic molecules, including natural products and pharmaceuticals. Its reactivity with various electrophiles and nucleophiles allows chemists to introduce or modify functional groups in a controlled manner.
Agrochemical Research
3-Amino-N,N-diethyl-benzeneethanamine: may find applications in agrochemical research for the development of new pesticides and herbicides . Its structural flexibility enables the creation of compounds that can target specific pests or weeds, reducing the environmental impact of agricultural practices.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrophotometry . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis.
Safety and Hazards
The safety data sheet for anilines indicates that they are toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . They are also suspected of causing genetic defects and cancer .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis procedures of coumarin heterocycles . Another paper provides an overview of the synthesis of anilines . These papers may provide further insights into the properties and applications of “3-[2-(Diethylamino)ethyl]aniline”.
properties
IUPAC Name |
3-[2-(diethylamino)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGODRBIOPZVIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651592 |
Source


|
| Record name | 3-[2-(Diethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932394-03-1 |
Source


|
| Record name | 3-[2-(Diethylamino)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



